N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]ISONICOTINAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]ISONICOTINAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Green chemistry approaches are often employed to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]ISONICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents like sodium borohydride (NaBH~4~). Reaction conditions vary but often involve specific temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with additional hydrogen atoms .
Scientific Research Applications
N~4~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]ISONICOTINAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]ISONICOTINAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure similar to N4-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]ISONICOTINAMIDE but without the isonicotinamide moiety.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A compound structurally related to quinoxaline with potential therapeutic applications.
Uniqueness
N~4~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]ISONICOTINAMIDE is unique due to its specific combination of the quinoxaline core and the isonicotinamide moiety, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H18N4O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-ethyl-5-quinoxalin-2-ylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18N4O/c1-2-15-7-8-17(21-14-24-18-5-3-4-6-19(18)25-21)13-20(15)26-22(27)16-9-11-23-12-10-16/h3-14H,2H2,1H3,(H,26,27) |
InChI Key |
PHHNTRGBMRSTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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